P2X4 Antagonism With a Distinct P2X2/P2X7 Selectivity Window Versus BAY‑1797
The target compound shows a moderate P2X4 IC₅₀ of 1280 nM but a comparably narrow selectivity gap over P2X2 (IC₅₀ = 1060 nM, ratio ≈ 1.2×) and a wider gap over P2X7 (IC₅₀ = 2450 nM, ratio ≈ 1.9×). In contrast, the optimized clinical‑stage P2X4 antagonist BAY‑1797 achieves a P2X4 IC₅₀ of 211 nM with far larger selectivity windows (>236‑fold over P2X1, >142‑fold over P2X2/3, 39‑fold over P2X3, 50‑fold over P2X7) [REFS‑1][REFS‑2]. The target compound therefore represents a less selective, lower‑potency starting point that may be useful for probing pan‑P2X pharmacology or for SAR exploration where balanced P2X2/P2X4 activity is desired.
| Evidence Dimension | P2X receptor subtype selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | hP2X4 IC₅₀ = 1280 nM; hP2X2 = 1060 nM; hP2X7 = 2450 nM |
| Comparator Or Baseline | BAY‑1797: hP2X4 IC₅₀ = 211 nM; hP2X1 > 50 μM; hP2X2/3 > 30 μM; hP2X3 = 8.3 μM; hP2X7 = 10.6 μM |
| Quantified Difference | Target compound: P2X4/P2X2 selectivity ≈ 1.2×; P2X4/P2X7 ≈ 1.9×. BAY‑1797: P2X4/P2X1 > 236‑fold; P2X4/P2X2/3 > 142‑fold; P2X4/P2X7 ≈ 50‑fold. |
| Conditions | Human P2X receptors stably expressed in 1321N1 astrocytoma cells; 30 min incubation; Fura‑2 AM Ca²⁺ influx assay. |
Why This Matters
Procurement teams selecting a P2X4 antagonist must decide between a well‑characterized, highly selective probe (BAY‑1797) and a less selective chemotype that may serve different mechanistic questions; the quantitative selectivity data enable this decision.
- [1] BindingDB (ChEMBL‑curated). BDBM50596625 (CHEMBL5174645): Antagonist activity at human P2X2, P2X4 and P2X7 receptors expressed in human 1321N1 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596625 (accessed 2026‑05‑10). View Source
- [2] Werner S, et al. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N‑[4‑(3‑Chlorophenoxy)‑3‑sulfamoylphenyl]‑2‑phenylacetamide (BAY‑1797) and Structure‑Guided Amelioration of Its CYP3A4 Induction Profile. J Med Chem. 2019;62(24):11194‑11216. https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01301 View Source
